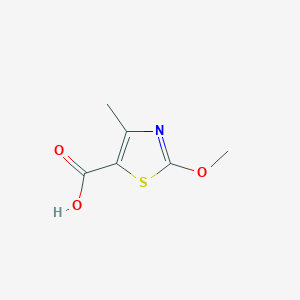

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-3-4(5(8)9)11-6(7-3)10-2/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMGTKSNBXYSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586182 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126909-38-4 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide outlines two viable synthetic routes: the Hantzsch thiazole synthesis and a nucleophilic aromatic substitution pathway. Each route is presented with detailed experimental protocols, quantitative data where available, and visual representations of the chemical transformations.

Core Synthetic Strategies

Two principal routes have been identified for the synthesis of the target molecule:

-

Hantzsch Thiazole Synthesis: A classical and versatile method for the construction of the thiazole ring from a thioamide and an α-halo ketone. In this case, the key precursors are O-methyl thiocarbamate and ethyl 2-chloroacetoacetate.

-

Nucleophilic Aromatic Substitution: This approach involves the initial synthesis of a 2-halo-4-methyl-1,3-thiazole-5-carboxylate intermediate, followed by the displacement of the halide with a methoxy group.

Route 1: Hantzsch Thiazole Synthesis

This pathway involves a three-step process: the formation of the key intermediate O-methyl thiocarbamate, its condensation with an α-halo-β-ketoester to form the thiazole ring, and subsequent hydrolysis of the resulting ester to the desired carboxylic acid.

Step 1: Synthesis of O-Methyl Thiocarbamate

O-methyl thiocarbamate can be synthesized from m-tolyl isothiocyanate and sodium hydroxide in methanol.

Experimental Protocol:

-

To a solution of sodium hydroxide (2.5 mmol, 0.10 g) in methanol (3 mL), add m-tolyl isothiocyanate (2.5 mmol, 0.34 mL).

-

Stir the mixture at room temperature for 2 hours.

-

Following the reaction, add an excess of 5M HCl solution and continue stirring for another 1.5 hours.

-

Extract the final product with chloroform (15 mL).

-

Evaporate the solvent to yield O-methyl m-tolylcarbamothioate.[1]

Step 2: Synthesis of Ethyl 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylate

This step constitutes the core Hantzsch thiazole synthesis, where the thiazole ring is formed.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve O-methyl thiocarbamate (1.0 eq) in a solvent such as ethanol.

-

Add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

-

Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

Logical Relationship of Hantzsch Synthesis Pathway

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document presents a combination of available computed data for the target compound and experimental data for structurally analogous compounds to offer a comparative context. Furthermore, this guide details standardized experimental protocols for the determination of key physicochemical parameters, including melting point, acid dissociation constant (pKa), aqueous solubility, and the partition coefficient (logP). These protocols are accompanied by workflow diagrams to facilitate their implementation in a laboratory setting. At present, there is no available information regarding the specific biological signaling pathways associated with this compound.

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring, a functional group prevalent in numerous biologically active molecules and approved pharmaceuticals.[1][2][3][4] The thiazole nucleus is a key pharmacophore, and its derivatives have demonstrated a wide array of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6] A thorough understanding of the physicochemical properties of novel thiazole derivatives is fundamental for any research and development endeavor, particularly in the fields of medicinal chemistry and drug discovery, as these properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This document serves as a foundational resource for researchers working with this compound, summarizing its known characteristics and providing the necessary methodological framework for its empirical characterization.

Physicochemical Properties of this compound

A comprehensive search of scientific databases and chemical supplier information reveals a lack of experimentally determined physicochemical data for this compound. The available information is limited to its basic identifiers and computationally predicted properties.

Compound Identification and Computed Data

The following table summarizes the available identifying and computed data for the target compound. It is critical to note that these values are theoretical predictions and await experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 126909-38-4 | |

| Molecular Formula | C₆H₇NO₃S | [7] |

| Molecular Weight | 173.19 g/mol | [7] |

| Physical Form | Solid | [7] |

| Heavy Atom Count | 11 | |

| Aromatic Heavy Atom Count | 5 | |

| Fraction Csp3 | 0.33 | |

| Rotatable Bond Count | 2 | |

| H-bond Acceptor Count | 4 | |

| H-bond Donor Count | 1 |

Physicochemical Data of Structurally Related Compounds

To provide a frame of reference, the following table presents experimentally determined physicochemical data for structurally similar thiazole carboxylic acid derivatives. These compounds share the core thiazole-carboxylic acid scaffold but differ in their substitution patterns. These differences in structure can lead to significant variations in physicochemical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | XLogP3 |

| 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | C₁₂H₁₁NO₃S | 249.29 | Not Available | Not Available | Not Available |

| 2-Methoxy-5-methyl-1,3-thiazole-4-carboxylic acid | C₆H₇NO₃S | 173.19 | Not Available | Not Available | 1.5 (Computed) |

| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C₆H₄F₃NO₂S | 211.16 | 186-187 | 285.5 ± 40.0 (Predicted) | Not Available |

| 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid | C₅H₅NO₃S | 159.17 | 170 | Not Available | Not Available |

Standardized Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the primary physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.[8] For pure crystalline substances, the melting range is typically sharp (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, finely powdered compound is introduced into a glass capillary tube, which is then sealed at one end.[9] The sample is packed down to a height of 1-2 mm by gently tapping the tube.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus (e.g., Mel-Temp).

-

Heating: The heating bath is heated gradually. An initial rapid heating can be performed to determine an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of approximately 2°C per minute, as it approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.[11]

-

Replicates: The determination should be repeated at least twice with fresh samples to ensure consistency and accuracy.

References

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-methoxy-4-methyl-thiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

Spectroscopic Profile of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Guide

Disclaimer: The spectroscopic data presented in this document for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Currently, a complete, publicly available experimental dataset for this specific molecule is not available. This guide is intended for researchers, scientists, and drug development professionals as a reference for expected spectroscopic characteristics.

Introduction

This compound is a substituted thiazole derivative with potential applications in medicinal chemistry and materials science. Thiazole rings are a common scaffold in a variety of biologically active compounds. A thorough understanding of the spectroscopic properties of this molecule is essential for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and by comparison with data from structurally analogous compounds.

¹H NMR (Proton NMR) Spectroscopic Data

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show three distinct signals corresponding to the methoxy, methyl, and carboxylic acid protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet, broad | 1H | -COOH |

| ~4.1 | Singlet | 3H | -OCH₃ |

| ~2.6 | Singlet | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Spectroscopic Data

The predicted ¹³C NMR spectrum would display six signals, one for each unique carbon atom in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | C =O (Carboxylic Acid) |

| ~165 | C -2 (Thiazole ring, attached to -OCH₃) |

| ~158 | C -4 (Thiazole ring, attached to -CH₃) |

| ~120 | C -5 (Thiazole ring, attached to -COOH) |

| ~58 | -OC H₃ |

| ~18 | -C H₃ |

IR (Infrared) Spectroscopic Data

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, the C=N and C=C bonds of the thiazole ring, and the C-O bond of the methoxy group.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1610 | Medium | C=N stretch (Thiazole ring) |

| ~1550 | Medium | C=C stretch (Thiazole ring) |

| ~1250 | Strong | C-O stretch (Asymmetric, Methoxy) |

| ~1050 | Medium | C-O stretch (Symmetric, Methoxy) |

MS (Mass Spectrometry) Data

The mass spectrum, likely acquired using electrospray ionization (ESI), would show the molecular ion peak and characteristic fragmentation patterns. The molecular formula is C₆H₇NO₃S, with a molecular weight of 173.19 g/mol .[3]

| m/z | Interpretation |

| 174.02 | [M+H]⁺ (Protonated molecular ion) |

| 159.00 | [M+H - CH₃]⁺ (Loss of a methyl radical) |

| 129.01 | [M+H - COOH]⁺ (Loss of the carboxylic group) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.[4]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 8 to 16 scans to improve the signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.[7]

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[8]

-

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation :

-

Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to make a stock solution of about 1 mg/mL.[9]

-

Further dilute this stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL.[10]

-

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.[11]

-

-

Instrumentation : Employ a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition :

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-20 µL/min.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS) experiments can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data, which aids in structural elucidation.[12]

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 11. Rutgers_MS_Home [react.rutgers.edu]

- 12. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activity of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

This technical guide aims to provide a thorough analysis of the currently available scientific literature regarding the biological activity of the specific compound, this compound. Despite a comprehensive search of chemical and biological databases and the scientific literature, no direct experimental data on the biological activity, mechanism of action, or involvement in signaling pathways for this specific molecule has been found.

The compound is listed in chemical supplier databases, such as Sigma-Aldrich and CymitQuimica, indicating its availability for research purposes.[1][2][3] However, these listings do not provide any information regarding its biological properties. Similarly, searches in comprehensive databases like PubChem and ChEMBL did not yield any bioactivity data for this compound.[4][5][6][7][8]

While there is a lack of specific data for the requested compound, the broader class of thiazole-containing molecules is well-documented for a wide range of biological activities. This suggests that the this compound scaffold holds potential for biological activity and warrants further investigation. The following sections summarize the known biological activities of structurally related thiazole derivatives to provide a contextual framework for future research.

General Biological Activities of the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic structure found in many biologically active compounds and approved drugs.[9] Its derivatives have been extensively studied and have shown a diverse range of pharmacological properties, including:

-

Anticancer Activity: Numerous thiazole derivatives have been investigated for their potential as anticancer agents. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent antiproliferative activity against melanoma and prostate cancer cells, with some compounds showing efficacy in the low nanomolar range.[10] The proposed mechanism for some of these compounds involves the inhibition of tubulin polymerization.[10] Additionally, derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been synthesized and evaluated for their anticancer effects against various cancer cell lines, including breast, cervical, and colon cancer.[11]

-

Antimicrobial Activity: The thiazole nucleus is a key component in some antimicrobial agents. Research has shown that novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a structurally related class, exhibit potential antimicrobial effects, particularly against Gram-positive bacteria.

-

Antidiabetic Activity: Certain thiazole derivatives have been explored for their potential in managing diabetes. For example, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to exhibit antidiabetic potential by improving insulin sensitivity in preclinical models.[9]

-

Antiviral Activity: Thiazolyl amides have been investigated for their use as antiviral drugs, as indicated in patent literature.[12]

-

Other Activities: The versatility of the thiazole scaffold extends to other therapeutic areas, with derivatives showing potential as anti-inflammatory, antioxidant, and anti-urease agents.[11]

Potential Research Directions for this compound

Given the established biological importance of the thiazole scaffold, this compound represents a compound of interest for biological screening. A logical first step would be to perform broad-spectrum in vitro assays to identify potential areas of activity.

Below is a generalized workflow for the initial biological evaluation of a novel thiazole compound like this compound.

Conclusion

References

- 1. 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID [cymitquimica.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-methoxy-4-methyl-thiazole-5-carboxylic acid sigma | Sigma-Aldrich [sigmaaldrich.com]

- 4. PubChem: a public information system for analyzing bioactivities of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ChEMBL - ChEMBL [ebi.ac.uk]

- 7. chembl.gitbook.io [chembl.gitbook.io]

- 8. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US20040235916A1 - Thiazolyl amides and their use as antiviral drugs - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid. This class of compounds has garnered significant interest in medicinal chemistry due to its promising anticancer and anti-inflammatory properties. This document details experimental protocols, quantitative biological data, and insights into the mechanisms of action to support further research and development in this area.

Core Compound Synthesis

The synthesis of the core scaffold, this compound, can be achieved through a multi-step process. A plausible synthetic route involves the initial formation of a thiazole ester precursor, followed by methoxylation and subsequent hydrolysis to the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

This step follows a modified Hantzsch thiazole synthesis.

-

Materials: Ethyl 2-chloroacetoacetate, ammonium dithiocarbamate, ethanol, purified water, hexane.

-

Procedure:

-

To 500 ml of ethanol, add ethyl 2-chloroacetoacetate (100 g, 0.61 mol) and ammonium dithiocarbamate (70 g, 0.64 mol).

-

Stir the mixture at room temperature for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction solution to 10°C.

-

Induce crystallization by adding 500 ml of purified water and 500 ml of hexane.

-

Filter the resulting solid, wash with purified water and acetone, and dry to obtain ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. This intermediate can be used in the next step without further purification.

-

Step 2: Desulfurization to Ethyl 4-methyl-5-thiazolecarboxylate

-

Materials: Ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, acetic acid, 30% hydrogen peroxide (H₂O₂), sodium carbonate solution.

-

Procedure:

-

Dissolve the product from Step 1 in 100 ml of acetic acid and cool the solution.

-

Add 5 ml of 30% H₂O₂ to the reaction mixture and stir at 0-5°C for 1 hour.

-

Neutralize the reaction by adding a cold sodium carbonate solution.

-

Add purified water to the solution and stir at 25°C for 1 hour to yield ethyl 4-methyl-5-thiazolecarboxylate.

-

Step 3: Methoxylation to Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate

The methoxy group is introduced at the 2-position of the thiazole ring.

-

Materials: Ethyl 4-methyl-5-thiazolecarboxylate, sodium methoxide, methanol, dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve ethyl 4-methyl-5-thiazolecarboxylate in a mixture of methanol and DMSO.

-

Add a solution of sodium methoxide in methanol dropwise to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the mixture and quench with a suitable reagent.

-

Extract the product with an organic solvent and purify by column chromatography to obtain ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate.

-

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Materials: Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate, sodium hydroxide (NaOH), water, ethanol, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture under reflux.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield this compound.[1]

-

Derivatization Strategies

The this compound core can be readily derivatized to generate a library of analogs with diverse biological activities. Key derivatization points are the carboxylic acid group and the substituents on the thiazole ring.

Amide Bond Formation

The carboxylic acid moiety is a versatile handle for creating amide derivatives, which are prevalent in many biologically active molecules.

-

Materials: this compound, desired amine, a coupling agent (e.g., HATU, EDCI), a base (e.g., DIPEA), and a solvent (e.g., DMF).

-

Procedure:

-

Dissolve the carboxylic acid in DMF.

-

Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

Esterification

Ester derivatives can also be synthesized to explore their therapeutic potential.

-

Materials: this compound, desired alcohol, and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

Dissolve the carboxylic acid in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Dry the organic layer and concentrate to obtain the ester, which can be further purified if necessary.

-

Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have shown significant potential as both anticancer and anti-inflammatory agents.

Anticancer Activity

Two primary mechanisms of anticancer activity have been identified for related thiazole derivatives: inhibition of tubulin polymerization and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. Thiazole derivatives can bind to tubulin, the protein subunit of microtubules, and disrupt their dynamic instability. This interference with microtubule formation leads to cell cycle arrest in the G2/M phase, triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

-

VEGFR-2 Kinase Inhibition: VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By inhibiting the kinase activity of VEGFR-2, these thiazole derivatives can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

References

Potential Therapeutic Targets of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives. While direct biological data for this specific molecule is limited, its structural similarity to known bioactive compounds suggests several promising avenues for drug discovery. This document synthesizes current research on related thiazole-based compounds, identifying key molecular targets and outlining experimental approaches for their investigation. The primary putative targets for this class of compounds include cyclooxygenase (COX) enzymes, xanthine oxidase, and tubulin. This guide provides a comprehensive overview of the relevant signaling pathways, detailed experimental protocols for assessing compound activity, and a summary of quantitative data from studies on analogous structures.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for the design of novel drugs. The subject of this guide, this compound, possesses key structural features that suggest potential interactions with several important biological targets. This document will delve into the scientific rationale for investigating its efficacy against three primary targets: COX enzymes, xanthine oxidase, and tubulin, all of which are implicated in a range of pathologies from inflammation and cancer to metabolic disorders.

Potential Therapeutic Targets and Underlying Signaling Pathways

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[1][2] While COX-1 is constitutively expressed and involved in physiological processes, COX-2 is inducible and often upregulated in inflammatory states and various cancers.[2][3] Inhibition of COX-2 is a well-established therapeutic strategy for anti-inflammatory and analgesic drugs. Furthermore, the COX-2-prostaglandin E2 (PGE2) pathway is deeply implicated in tumorigenesis, promoting immune evasion by modulating the activity of various immune cells within the tumor microenvironment.[4] Thiazole derivatives have shown promise as COX inhibitors, suggesting that this compound could be a valuable lead compound in this area.[5][6][7]

Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[8][9] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout, kidney stones, and is associated with cardiovascular diseases.[8][10] Xanthine oxidase inhibitors are the primary treatment for hyperuricemia.[8] The structural resemblance of the thiazole-5-carboxylic acid scaffold to febuxostat, a known non-purine selective inhibitor of xanthine oxidase, suggests that this compound may also inhibit this enzyme.[11]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport.[12][13] The dynamic instability of microtubules is a key feature that allows for the formation and disassembly of the mitotic spindle during cell division.[14] Disruption of microtubule dynamics is a proven strategy in cancer chemotherapy.[12][15] Several classes of drugs target tubulin, either by stabilizing or destabilizing microtubules, leading to mitotic arrest and apoptosis.[12] A number of thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, suggesting that this compound could possess anticancer activity through this mechanism.[16][17][18]

Quantitative Data on Analogous Compounds

While specific data for this compound is not available, studies on structurally related thiazole derivatives provide valuable insights into potential efficacy. The following tables summarize IC50 values for analogous compounds against the identified targets.

Table 1: COX Inhibition by Thiazole Derivatives

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2a | COX-2 | 0.958 | 2.766 | [5][7] |

| 2b | COX-1 | 0.239 | 1.251 | [5][7] |

| 2b | COX-2 | 0.191 | 1.251 | [5][7] |

| 2f | COX-2 | - | 3.67 (at 5 µM) | [6] |

| 2j | COX-2 | 0.957 | 1.507 | [5][7] |

| 6a | COX-1/COX-2 | 9.01 / 11.65 | Non-selective | [6] |

| 6b | COX-2 | - | Selective | [6] |

Table 2: Xanthine Oxidase Inhibition by Thiazole Derivatives

| Compound ID | IC50 (µM) | Inhibition Type | Reference |

| 5b | 0.57 | Mixed | [3] |

| 5c | 0.91 | - | [3] |

Table 3: Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound ID | IC50 (µM) | Reference |

| 2e | 7.78 | [16] |

| 5b | 3.3 | [17] |

| 6d | 6.6 | [17] |

| 6l | 4.0 | [17] |

| 10a | 2.69 - 7.95 | [18] |

| 10d | 2.69 - 7.95 | [18] |

| 10f | 2.69 - 7.95 | [18] |

| 10h | 2.69 - 7.95 | [18] |

| 10m | 2.69 - 7.95 | [18] |

| 10o | 2.69 - 7.95 | [18] |

| 13b-d | 2.69 - 7.95 | [18] |

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the inhibitory activity of this compound against the proposed targets.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening assay kits.[5][19]

Materials:

-

COX-1 (human or ovine) and COX-2 (human recombinant) enzymes

-

Heme

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, diluted COX-1 or COX-2 enzyme, and heme to each well.

-

Add the test compound, positive control, or vehicle (solvent alone) to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Quantify the amount of prostaglandin produced using a suitable method, such as an Enzyme Immunoassay (EIA).

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of uric acid formation.[20]

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Test compound

-

Positive control (e.g., Allopurinol)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

96-well UV-transparent microplate

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations.

-

In a 96-well plate, add phosphate buffer and the xanthine oxidase enzyme solution to each well.

-

Add the test compound, positive control, or vehicle to the respective wells and pre-incubate at 25°C for 15 minutes.[20]

-

Initiate the reaction by adding the xanthine substrate solution to all wells.

-

Immediately measure the absorbance at approximately 295 nm (the wavelength of maximum absorbance for uric acid) and continue to monitor the change in absorbance over a set period (e.g., 5-10 minutes).[11]

-

Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.

-

Determine the percentage of xanthine oxidase inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay monitors the effect of the test compound on the polymerization of purified tubulin into microtubules.[21][22]

Materials:

-

Purified tubulin (>97% pure)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

-

Test compound

-

Positive controls (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare solutions of the test compound and controls at various concentrations.

-

On ice, add the polymerization buffer, GTP, and the test compound or control to the wells of a 96-well plate.

-

Add the purified tubulin solution to each well and mix gently.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm (due to light scattering by microtubules) or fluorescence (if using a fluorescent reporter) over time (e.g., 60 minutes).

-

Plot the absorbance or fluorescence as a function of time to generate polymerization curves.

-

Determine the effect of the test compound on the rate and extent of tubulin polymerization compared to the controls.

-

Calculate the IC50 value for inhibition of tubulin polymerization.

Conclusion

While further investigation is required to elucidate the specific biological activities of this compound, the existing literature on analogous thiazole derivatives strongly suggests its potential as a modulator of several key therapeutic targets. The structural motifs present in this compound warrant its evaluation as an inhibitor of COX enzymes, xanthine oxidase, and tubulin polymerization. The experimental protocols and comparative data provided in this guide offer a solid framework for initiating such studies. The versatility of the thiazole scaffold, combined with the promising activities of its derivatives, positions this compound as a compound of significant interest for the development of novel therapeutics for inflammatory diseases, hyperuricemia, and cancer.

References

- 1. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 9. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 10. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 11. benchchem.com [benchchem.com]

- 12. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microtubules and Their Role in Cellular Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asploro.com [asploro.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 20. revistabionatura.com [revistabionatura.com]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: 2-Methoxy-4-methylthiazole-5-carboxylic Acid (CAS No. 126909-38-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-methylthiazole-5-carboxylic acid, identified by CAS number 126909-38-4, is a heterocyclic organic compound. This molecule belongs to the thiazole class of compounds, which are known for their diverse biological activities and are core structures in many pharmaceutical agents. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, with a focus on its chemical properties, synthesis, and potential applications as a key building block in medicinal chemistry. While extensive biological data for this specific compound is limited in publicly accessible literature, this guide will also touch upon the biological significance of its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methoxy-4-methylthiazole-5-carboxylic acid is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 126909-38-4 | |

| Molecular Formula | C₆H₇NO₃S | |

| Molecular Weight | 173.19 g/mol | |

| IUPAC Name | 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Physical Form | Solid / Powder | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| InChI Key | NNMGTKSNBXYSER-UHFFFAOYSA-N | |

| SMILES | COc1nc(C)c(s1)C(O)=O |

Synthesis

The synthesis of 2-Methoxy-4-methylthiazole-5-carboxylic acid and its derivatives is documented in patent literature, often as a key intermediate for more complex molecules. A general synthetic approach involves the cyclization of a thioamide with a suitably substituted three-carbon component.

Experimental Protocol: General Synthesis of Thiazole-5-Carboxylic Acid Derivatives

The following is a generalized protocol based on methods described for analogous compounds. Specific reaction conditions for 2-Methoxy-4-methylthiazole-5-carboxylic acid may vary.

-

Thioamide Formation: A primary amide is reacted with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or dioxane. The reaction mixture is typically heated to drive the conversion to the corresponding thioamide.

-

Cyclization (Hantzsch Thiazole Synthesis): The thioamide is then reacted with an α-haloketone or a related electrophile. For the synthesis of the title compound, a derivative of ethyl 2-chloroacetoacetate would be a suitable starting material. This reaction is usually carried out in a solvent such as ethanol or isopropanol, often with heating.[1]

-

Hydrolysis: The resulting thiazole ester is hydrolyzed to the carboxylic acid, typically using a base such as sodium hydroxide in a mixture of water and an organic solvent, followed by acidification to precipitate the carboxylic acid product.

Biological Significance and Research

Direct research on the biological activity of 2-Methoxy-4-methylthiazole-5-carboxylic acid is not extensively reported in peer-reviewed journals. However, its structural motif is present in compounds with significant pharmacological properties.

Role as a Synthetic Intermediate

Patent literature indicates that 2-Methoxy-4-methylthiazole-5-carboxylic acid is a valuable intermediate in the synthesis of inhibitors of phosphodiesterase 2 (PDE2).[2] PDE2 is an enzyme involved in the regulation of cyclic nucleotide signaling, and its inhibitors are being investigated for various therapeutic applications, including neurological and psychiatric disorders.

Biological Activity of Related Thiazole Derivatives

Numerous studies have highlighted the diverse biological activities of substituted thiazole-5-carboxylic acid derivatives. These include:

-

Anticancer Activity: Derivatives of 2-aryl-thiazole compounds have shown potent antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer, through mechanisms such as the inhibition of tubulin polymerization.[3]

-

Xanthine Oxidase Inhibition: Certain 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout.[4][5]

Due to the absence of specific biological data for 2-Methoxy-4-methylthiazole-5-carboxylic acid, no quantitative data tables or signaling pathway diagrams can be provided at this time. Researchers are encouraged to use the information on related compounds as a starting point for investigating the potential biological activities of this molecule.

Conclusion

2-Methoxy-4-methylthiazole-5-carboxylic acid (CAS No. 126909-38-4) is a well-characterized chemical compound with established physical and chemical properties. While it serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly PDE2 inhibitors, its own biological activity remains largely unexplored in the public domain. The rich biological landscape of its derivatives suggests that this compound may hold untapped potential for drug discovery and development. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 2. IL266305A - History [4,2,1] triazolo [5,1-a] pyrimidine as pde2 inhibitors - Google Patents [patents.google.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of derivatives based on the 2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid core. While direct and extensive SAR studies on this specific molecule are not publicly available, this document synthesizes findings from closely related thiazole-5-carboxylic acid analogs to infer potential biological activities and guide future drug discovery efforts. The thiazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and metabolic regulatory effects.[1][2]

Introduction to the this compound Scaffold

The this compound core represents a versatile template for medicinal chemistry exploration. The key structural features—the methoxy group at the 2-position, the methyl group at the 4-position, and the carboxylic acid at the 5-position—offer multiple points for chemical modification to modulate physicochemical properties and biological activity. The thiazole ring itself is an attractive heterocyclic system in drug design due to its ability to participate in various non-covalent interactions with biological targets.

Putative Structure-Activity Relationships

Based on the analysis of analogous thiazole-containing compounds, several potential biological activities and corresponding SAR trends can be proposed for derivatives of this compound. The primary therapeutic areas where thiazole derivatives have shown promise are oncology and metabolic diseases.

Anticancer Activity

Thiazole-5-carboxamides have been extensively investigated as anticancer agents.[3][4] The carboxylic acid moiety is often converted to an amide to enhance cell permeability and provide additional interaction points with the target protein. Key SAR observations from related series suggest the following:

-

Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is critical for anticancer potency. Aromatic and heteroaromatic rings are common, and their substitution pattern significantly influences activity. For instance, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, the substitution on the phenyl ring was crucial for activity against various cancer cell lines.[4]

-

Substitution at the 2-Position of the Thiazole Ring: The 2-position of the thiazole ring is another key site for modification. In the target scaffold, this is a methoxy group. In related series, substitution with aryl groups or substituted amino groups has been shown to be important for activity. For example, a 2-(2-fluorophenyl) group was present in active thiazole-5-carboxamide derivatives.[3] The methoxy group in the target scaffold could be explored for its potential to act as a hydrogen bond acceptor or be replaced with other small alkyl or substituted amino groups.

-

Substitution at the 4-Position of the Thiazole Ring: The methyl group at the 4-position of the target scaffold is a common feature in many active thiazole derivatives. In some cases, replacing the methyl group with a trifluoromethyl group has been shown to enhance anticancer activity.[5]

Table 1: Anticancer Activity of Selected Thiazole-5-Carboxamide Analogs

| Compound ID | 2-Position Substituent | 4-Position Substituent | Amide Substituent | Cancer Cell Line | IC50 (µM) |

| 8a [3] | 2-Fluorophenyl | Trifluoromethyl | 4-chloro-2-methylphenyl | A-549, Bel7402, HCT-8 | Moderately active |

| 6d [4] | 2-(4-methylpiperazin-1-yl)acetamido | (Not specified) | 2-chloro-6-methylphenyl | K563 | Potent |

| 6d [4] | 2-(4-methylpiperazin-1-yl)acetamido | (Not specified) | 2-chloro-6-methylphenyl | MCF-7 | 20.2 |

| 6d [4] | 2-(4-methylpiperazin-1-yl)acetamido | (Not specified) | 2-chloro-6-methylphenyl | HT-29 | 21.6 |

| 4c [6] | 2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl | (Implicitly H) | (Implicitly H) | MCF-7 | 2.57 |

| 4c [6] | 2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl | (Implicitly H) | (Implicitly H) | HepG2 | 7.26 |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Thiazole derivatives have been identified as potent agonists of PPARs, which are key regulators of lipid and glucose metabolism.[7] The carboxylic acid moiety is a common feature in many PPAR agonists as it mimics the endogenous fatty acid ligands and forms a crucial interaction with the receptor.

-

Carboxylic Acid: The carboxylic acid at the 5-position is likely essential for PPAR agonism, forming a salt bridge with a key amino acid residue in the ligand-binding domain.

-

2- and 4-Position Substituents: The substituents at the 2- and 4-positions will occupy the hydrophobic pocket of the PPAR ligand-binding domain. The 2-methoxy and 4-methyl groups of the target scaffold could contribute to favorable hydrophobic interactions. SAR studies on related PPAR agonists show that varying the size and lipophilicity of these substituents can modulate potency and selectivity for different PPAR isoforms (α, δ, γ).[8]

Table 2: PPAR Agonist Activity of Selected Thiazole Analogs

| Compound ID | Thiazole/Thiadiazole Core | Key Substituents | PPAR Isoform | EC50 (nM) |

| 24 [8] | [3][8][9]Thiadiazole | (Complex side chain) | PPARα/δ dual agonist | Potent |

| 11 [10] | 1,3,4-Thiadiazole | (Complex side chain) | PPARδ | 20 |

| 20a [11] | Sulfonylthiadiazole | (Complex side chain) | PPARδ | 1.6 |

| 20a [11] | Sulfonylthiadiazole | (Complex side chain) | PPARγ | 336 |

Experimental Protocols

General Synthesis of 2-Substituted-4-methylthiazole-5-carboxylic Acid Derivatives

A common route for the synthesis of the 4-methylthiazole-5-carboxylic acid core is the Hantzsch thiazole synthesis.

Protocol: Hantzsch Thiazole Synthesis

-

Reaction of Ethyl Acetoacetate with a Thioamide: Ethyl acetoacetate is reacted with a suitable thioamide (e.g., thiourea or a substituted thioamide) in the presence of a halogenating agent (e.g., N-bromosuccinimide) to form the ethyl 2-substituted-4-methylthiazole-5-carboxylate.

-

Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of alcohol and water, followed by acidification.[9]

Protocol: Amide Coupling

-

Activation of Carboxylic Acid: The this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane or DMF). A coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine) are added.

-

Addition of Amine: The desired amine is added to the reaction mixture, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (solubilized in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Visualizations

Experimental and Logical Workflows

Caption: General workflow for the structure-activity relationship (SAR) study of novel therapeutic agents.

Potential Signaling Pathway

Caption: Putative inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and metabolic diseases. This guide provides a framework for initiating SAR studies by leveraging existing knowledge on related thiazole derivatives. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to establish a direct and quantitative SAR for this promising chemical series. The experimental protocols and workflows outlined herein offer a starting point for such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications [mdpi.com]

- 8. Synthesis and identification of [1,2,4]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of the therapeutic potential of PPARδ agonist bearing 1,3,4- thiadiazole in inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfonylthiadiazoles with an unusual binding mode as partial dual peroxisome proliferator-activated receptor (PPAR) γ/δ agonists with high potency and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative solubility data for 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid in a range of solvents is not publicly available. This guide, therefore, provides a comprehensive framework based on the compound's chemical properties and established methodologies for determining solubility. It is intended to empower researchers to generate this critical data in-house.

Introduction to this compound

This compound is a heterocyclic compound with the empirical formula C₆H₇NO₃S and a molecular weight of approximately 173.19 g/mol . Its structure, featuring a carboxylic acid group, a methoxy group, and a thiazole ring, suggests a degree of polarity, which will influence its solubility in various solvents. Understanding the solubility of this compound is a critical preliminary step in drug discovery and development, impacting formulation, bioavailability, and routes of administration.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be inferred:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents. Therefore, some degree of solubility is expected in these solvents. Aqueous solubility is anticipated to be pH-dependent; in basic media, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules. It is predicted that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's overall polarity imparted by the carboxylic acid and heteroatoms in the thiazole ring, very low solubility is expected in nonpolar solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, methanol, ethanol, DMSO, acetonitrile, hexane)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker with the temperature maintained at the desired level (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Data Reporting: Express the solubility in terms of mass/volume (e.g., mg/mL) or moles/volume (e.g., mol/L).

Data Presentation

While specific data is not available, the results from the experimental protocol described above should be compiled into a clear and concise table for comparative analysis.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | Experimental Value | Experimental Value |

| Methanol | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

| DMSO | Experimental Value | Experimental Value |

| Acetonitrile | Experimental Value | Experimental Value |

| Hexane | Experimental Value | Experimental Value |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Conclusion

While specific solubility data for this compound remains to be published, this guide provides a robust framework for its determination. By following the detailed experimental protocol and utilizing the principles of solvent polarity, researchers can generate the necessary data to advance their drug development programs. The shake-flask method, coupled with a validated analytical technique like HPLC, will yield reliable and reproducible solubility values, which are fundamental for subsequent formulation and preclinical studies.

References

Theoretical Exploration of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid and its analogs. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1][2] This document will delve into the synthesis, theoretical analysis, and potential biological applications of this specific thiazole derivative, drawing upon existing research on structurally similar compounds. It aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development by presenting key data, experimental methodologies, and computational approaches relevant to this class of molecules.

Introduction to Thiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3] Its unique structural and electronic properties allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Thiazole-containing compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][5] The versatility of the thiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound and Analogs

The synthesis of 2-alkoxy-4-methylthiazole-5-carboxylic acids and related derivatives can be achieved through several established synthetic routes, most notably the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thioamide. For the target compound, a plausible synthetic pathway would involve the reaction of a substituted thioamide with an appropriate α-halocarbonyl compound, followed by subsequent modifications to introduce the methoxy and carboxylic acid functionalities.

A general synthetic approach is outlined below:

References

- 1. researchgate.net [researchgate.net]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from commercially available starting materials.

Overview of the Synthetic Strategy

The synthesis of the target molecule can be approached via two primary routes, both culminating in the formation of the desired this compound. The key steps involve the construction of the thiazole ring, followed by the introduction of the methoxy group at the 2-position and subsequent hydrolysis of an ester to the final carboxylic acid.

-

Route A: This pathway begins with the Hantzsch thiazole synthesis to form a 2-amino-4-methylthiazole-5-carboxylate intermediate. This is followed by a Sandmeyer-type reaction to replace the amino group with a chloro group, subsequent nucleophilic aromatic substitution with sodium methoxide, and final ester hydrolysis.

-

Route B: An alternative approach involves the synthesis of a 2-chloro-4-methylthiazole-5-carboxylate, which then undergoes nucleophilic substitution with sodium methoxide, followed by ester hydrolysis.

This document will provide a detailed protocol for a plausible synthetic pathway based on established chemical principles for thiazole synthesis and functionalization.

Experimental Protocols

The following protocol outlines a potential multi-step synthesis of this compound.

Step 1: Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

This initial step involves the well-established Hantzsch thiazole synthesis.

-

Materials: Ethyl acetoacetate, Thiourea, N-Bromosuccinimide (NBS), Ethanol, Water.

-

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in a mixture of ethanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

Add thiourea (1.1 eq) to the mixture and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.

-

Step 2: Synthesis of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

This step involves a Sandmeyer-type reaction to replace the amino group with a chloro group.

-

Materials: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, Sodium nitrite, Hydrochloric acid, Copper(I) chloride.

-

Procedure:

-

Suspend ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.5 eq) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate, which can be purified by column chromatography.

-

Step 3: Synthesis of Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate

This step introduces the methoxy group via nucleophilic aromatic substitution. The reactivity of 2-chlorothiazoles with nucleophiles like sodium methoxide is a known transformation[1].

-

Materials: Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate, Sodium methoxide, Anhydrous methanol.

-

Procedure:

-

Dissolve ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.5 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and neutralize with a dilute solution of hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate.

-

Step 4: Synthesis of this compound

The final step is the hydrolysis of the ester to the carboxylic acid.

-

Materials: Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate, Sodium hydroxide, Water, Ethanol, Hydrochloric acid.

-

Procedure:

-

Dissolve ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. (Note: The values presented are representative and may vary based on experimental conditions and scale).

| Step | Reactant | Molar Equiv. | Reagent | Molar Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl acetoacetate | 1.0 | Thiourea | 1.1 | Ethanol/Water | 80 | 4-6 | 75 |

| 2 | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | 1.0 | NaNO₂, CuCl | 1.2, 1.5 | Aq. HCl | 0-25 | 2-3 | 60 |

| 3 | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | 1.0 | NaOMe | 1.5 | Methanol | Reflux | 3-5 | 80 |

| 4 | Ethyl 2-methoxy-4-methyl-1,3-thiazole-5-carboxylate | 1.0 | NaOH | 2.0 | Ethanol/Water | Reflux | 2-4 | 90 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References